molecular formula C14H20N2O B2683696 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol CAS No. 941507-35-3

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B2683696
CAS RN: 941507-35-3
M. Wt: 232.327
InChI Key: XHJVAJONWNHKAM-UHFFFAOYSA-N
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Description

“2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol” is a chemical compound that belongs to the benzimidazole class . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . This allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a bicyclic molecule composed of a benzene ring and an imidazole ring . The specific molecular structure of “2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol” is not explicitly mentioned in the available literature.

Scientific Research Applications

Palladium-Catalyzed Synthesis

A novel approach to synthesizing functionalized benzimidazopyrimidinones involves a palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process. This method starts from 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, yielding alkyl 2-(2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)acetates under specific conditions, showcasing the synthetic utility of benzimidazole derivatives in constructing complex molecular architectures (Mancuso et al., 2017).

Metal Complex Synthesis and Enzymatic Inhibition

Benzimidazole derivatives have been synthesized and complexed with transition metals, demonstrating potential antioxidant and enzymatic inhibition activities. These studies highlight the versatility of benzimidazole derivatives in forming metal complexes with significant biological activities (Taj et al., 2020).

Antitumor Activity

Benzimidazole derivatives, including N,N-donor benzimidazole methyl ester complexes with Pd(II) and Pt(II), have been synthesized and evaluated for antitumor properties. The structures and potential antitumor efficacy of these compounds were investigated, illustrating the role of benzimidazole derivatives in the development of new anticancer agents (Abdel-Ghani & Mansour, 2012).

Green Chemistry Approaches

Research also focuses on green chemistry approaches to synthesize benzimidazole derivatives, such as the microwave-induced rapid synthesis of 1,3-dihydrobenzimidazol-2-ones using a tetrabutylammonium bromide–ethanol system. This method represents an environmentally friendly alternative for producing benzimidazol-2-ones, a class of heterocycles with broad biological activities (Aghapoor et al., 2018).

properties

IUPAC Name

2-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJVAJONWNHKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol

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